molecular formula C10H17NOSi B13788404 (3-Ethoxypyridin-2-yl)-trimethylsilane

(3-Ethoxypyridin-2-yl)-trimethylsilane

Cat. No.: B13788404
M. Wt: 195.33 g/mol
InChI Key: IONPWQMSGILHBK-UHFFFAOYSA-N
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Description

(3-Ethoxypyridin-2-yl)-trimethylsilane is a pyridine derivative featuring a trimethylsilyl group attached to the pyridine ring at position 2 and an ethoxy substituent at position 2. This compound belongs to the broader class of organosilicon-pyridine hybrids, which are valued in organic synthesis, materials science, and pharmaceutical research due to their unique electronic and steric properties. The trimethylsilyl group enhances lipophilicity and can act as a protective group or directing moiety in cross-coupling reactions, while the ethoxy substituent may influence solubility and reactivity .

For instance, the presence of both silyl and alkoxy groups on the pyridine ring suggests applications in catalysis, polymer chemistry, or as intermediates in drug discovery.

Properties

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

IUPAC Name

(3-ethoxypyridin-2-yl)-trimethylsilane

InChI

InChI=1S/C10H17NOSi/c1-5-12-9-7-6-8-11-10(9)13(2,3)4/h6-8H,5H2,1-4H3

InChI Key

IONPWQMSGILHBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypyridin-2-yl)-trimethylsilane typically involves the reaction of 3-ethoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3-Ethoxypyridine+Trimethylsilyl chloride(3-Ethoxypyridin-2-yl)-trimethylsilane+Hydrochloric acid\text{3-Ethoxypyridine} + \text{Trimethylsilyl chloride} \rightarrow \text{(3-Ethoxypyridin-2-yl)-trimethylsilane} + \text{Hydrochloric acid} 3-Ethoxypyridine+Trimethylsilyl chloride→(3-Ethoxypyridin-2-yl)-trimethylsilane+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of (3-Ethoxypyridin-2-yl)-trimethylsilane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypyridin-2-yl)-trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylsilyl group.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

(3-Ethoxypyridin-2-yl)-trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile intermediate.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxypyridin-2-yl)-trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Research Implications and Gaps

  • Thermal Stability : Silyl-pyridine compounds, such as those in , demonstrate utility in high-temperature materials. The ethoxy group in (3-Ethoxypyridin-2-yl)-trimethylsilane may enhance thermal stability compared to hydroxylated analogues.
  • Biological Activity : Compounds like [1-(3,3-Dimethyloxiran-2-ylmethyl)-3,7-dimethylocta-2,6-dienyl]trimethylsilane () show allelopathic effects, but similar studies are lacking for ethoxy-silane pyridines.

Further research should explore its synthetic versatility and physicochemical profiling.

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